6-Phosphoglucono-delta-lactone-13C6

Description

Contextualizing 6-Phosphoglucono-delta-lactone-13C6 as a Key Metabolic Intermediate

6-Phosphoglucono-delta-lactone is a pivotal intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route present in most organisms. wikipedia.org The PPP runs parallel to glycolysis and is responsible for producing NADPH, a key cellular reductant, and the precursors for nucleotide biosynthesis. nih.govontosight.ai

The formation of 6-phosphoglucono-delta-lactone occurs in the first committed step of the oxidative branch of the PPP. nih.gov Here, the enzyme glucose-6-phosphate dehydrogenase (G6PD) catalyzes the oxidation of glucose-6-phosphate, resulting in the formation of 6-phosphoglucono-delta-lactone and the simultaneous reduction of NADP+ to NADPH. libretexts.org Subsequently, the enzyme 6-phosphogluconolactonase (PGLS) hydrolyzes 6-phosphoglucono-delta-lactone to 6-phosphogluconate. wikipedia.orglibretexts.orghmdb.ca This step is critical for the efficient functioning of the pentose phosphate pathway. nih.gov

The transient nature of 6-phosphoglucono-delta-lactone makes it a sensitive node for studying the flux through the PPP. Its production and consumption rates directly reflect the activity of the initial, rate-limiting steps of this pathway.

Significance of 13C6 Isotopic Labeling in Metabolic Studies

Isotopic labeling involves the use of molecules in which one or more atoms have been replaced by an isotope. In the case of 6-Phosphoglucono-delta-lactone-13C6, all six carbon atoms are the stable, heavier isotope carbon-13 (¹³C) instead of the more common carbon-12 (¹²C). This labeling does not significantly alter the biochemical properties of the molecule, allowing it to be processed by enzymes in the same manner as its unlabeled counterpart. researchgate.net

The "heavy" carbon atoms act as a tracer that can be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ethz.chnih.gov By introducing a ¹³C-labeled substrate, such as ¹³C₆-glucose, into a biological system, researchers can track the journey of the labeled carbon atoms as they are incorporated into various downstream metabolites. 13cflux.netisotope.com This process, known as ¹³C metabolic flux analysis (¹³C-MFA), allows for the quantitative determination of the rates (fluxes) of metabolic pathways. ethz.ch13cflux.net

The use of a fully labeled (¹³C₆) substrate is particularly advantageous as it provides a distinct mass shift that is easily distinguishable from naturally occurring isotopes, enabling a clearer picture of metabolic flows. nih.gov

Overview of Research Paradigms Employing 6-Phosphoglucono-delta-lactone-13C6

The application of 6-Phosphoglucono-delta-lactone-13C6, and more broadly, ¹³C-labeled glucose, spans various research areas, providing critical insights into cellular metabolism in both health and disease.

Metabolic Engineering and Biotechnology: In the field of metabolic engineering, ¹³C-MFA is a cornerstone tool for understanding and optimizing microbial metabolism for the production of valuable biochemicals. 13cflux.netnih.gov By tracing the flow of carbon from glucose through intermediates like 6-phosphoglucono-delta-lactone, researchers can identify bottlenecks in production pathways and engineer strains with improved yields. nih.govvanderbilt.edu

Cancer Research: Cancer cells exhibit altered metabolism, often characterized by an increased reliance on pathways like the PPP to support rapid proliferation and combat oxidative stress. nih.gov Studies using ¹³C-labeled glucose have been instrumental in elucidating these metabolic shifts. isotope.com Tracking the incorporation of ¹³C into PPP intermediates and products helps to quantify the activity of this pathway in cancer cells and identify potential therapeutic targets. nih.gov

Disease Pathophysiology: Dysregulation of the PPP has been implicated in various diseases. ontosight.ai Isotope tracing studies can help to understand how metabolic fluxes are altered in these conditions. For instance, in studies of ischemic heart tissue, ¹³C₆-glucose has been used to trace metabolic pathways and identify changes in response to oxygen deprivation. researchgate.net

Fundamental Biology: Beyond specific applications, ¹³C labeling is a fundamental technique for mapping and understanding the intricacies of cellular metabolism. nih.gov It allows for the discovery of novel metabolic pathways and provides a dynamic view of how cells respond to different environmental conditions and genetic perturbations. 13cflux.netvanderbilt.edu

Interactive Data Table: Properties of 6-Phosphoglucono-delta-lactone

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxooxan-2-yl]methyl dihydrogen phosphate | wikipedia.org |

| Molecular Formula | C₆H₁₁O₉P | wikipedia.org |

| Molar Mass | 258.12 g/mol | wikipedia.org |

| Pathway | Pentose Phosphate Pathway | wikipedia.org |

| Precursor | Glucose-6-phosphate | wikipedia.orglibretexts.org |

| Enzyme (Formation) | Glucose-6-phosphate dehydrogenase | wikipedia.orglibretexts.org |

| Product | 6-Phosphogluconate | wikipedia.orglibretexts.org |

| Enzyme (Hydrolysis) | 6-phosphogluconolactonase | wikipedia.orglibretexts.org |

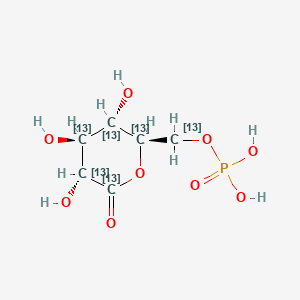

Structure

3D Structure

Properties

Molecular Formula |

C6H11O9P |

|---|---|

Molecular Weight |

264.08 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-oxo(2,3,4,5,6-13C5)oxan-2-yl](113C)methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H11O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-5,7-9H,1H2,(H2,11,12,13)/t2-,3-,4+,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

IJOJIVNDFQSGAB-HULIUUBKSA-N |

Isomeric SMILES |

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C](=O)O1)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Biochemical Pathways Involving 6 Phosphoglucono Delta Lactone 13c6

Role of 6-Phosphoglucono-delta-lactone in the Oxidative Pentose (B10789219) Phosphate (B84403) Pathway

The pentose phosphate pathway is a crucial metabolic route that runs parallel to glycolysis. wikipedia.orgnih.gov It is primarily anabolic, meaning it consumes energy to build larger molecules, and is responsible for generating two key products: NADPH and the precursor for nucleotide synthesis, ribose 5-phosphate. wikipedia.orgnumberanalytics.com The pathway is divided into two phases: an oxidative phase and a non-oxidative phase. wikipedia.orgyoutube.com 6-Phosphoglucono-delta-lactone is a central intermediate in the initial, irreversible oxidative phase. nih.gov

Formation of 6-Phosphoglucono-delta-lactone from Glucose-6-Phosphate

The entry point into the pentose phosphate pathway is the oxidation of glucose-6-phosphate. tuscany-diet.net This reaction is catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD) and results in the formation of 6-phosphoglucono-delta-lactone, an intramolecular ester. tuscany-diet.netvaia.com This step is biologically significant as it is the first committed step of the pathway and generates the first molecule of NADPH from NADP+. tuscany-diet.netvaia.com The reaction involves the transfer of a hydride ion from the first carbon of glucose-6-phosphate to NADP+. tuscany-diet.net A histidine residue within the enzyme's active site facilitates this process by abstracting a proton from the substrate. stackexchange.com

Conversion to 6-Phosphogluconate

6-Phosphoglucono-delta-lactone is a relatively unstable molecule and is quickly hydrolyzed to 6-phosphogluconate. tuscany-diet.netvaia.com This reaction, the opening of the lactone ring, can occur spontaneously at a significant rate. tuscany-diet.net However, within the cell, this hydrolysis is accelerated by the enzyme 6-phosphogluconolactonase (6PGL). tuscany-diet.netwikipedia.org This rapid enzymatic conversion is crucial to prevent the accumulation of the lactone, which could otherwise undergo rearrangement to a more stable but metabolically unusable form or react with other cellular components. wikipedia.orgcreative-enzymes.com The mechanism of this hydrolysis involves the attack of a hydroxide (B78521) ion at the C5 ester, leading to a tetrahedral intermediate, which is then resolved with the help of a proton-donating histidine residue in the active site. wikipedia.orgyoutube.com

Interconnections with Glycolysis and Gluconeogenesis

The pentose phosphate pathway does not operate in isolation but is intricately connected with glycolysis, the central pathway of glucose breakdown, and gluconeogenesis, the synthesis of glucose. The non-oxidative branch of the PPP consists of a series of reversible reactions that can convert the pentose phosphates back into glycolytic intermediates, namely fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.gov This allows the cell to adapt the output of the PPP to its metabolic needs. For instance, if the demand for NADPH is high, the intermediates of the non-oxidative phase can be channeled back into glycolysis and then re-enter the PPP to produce more NADPH. nih.gov Conversely, intermediates from glycolysis can be used to synthesize pentose phosphates via the non-oxidative PPP reactions.

Contribution to NADPH Production and Reductive Biosynthesis

A primary function of the oxidative phase of the pentose phosphate pathway, initiated by the formation of 6-phosphoglucono-delta-lactone, is the production of NADPH. vt.edu Two molecules of NADPH are generated for each molecule of glucose-6-phosphate that is fully oxidized in this phase. nih.govvaia.com The first is produced during the conversion of glucose-6-phosphate to 6-phosphoglucono-delta-lactone, and the second is generated in the subsequent oxidative decarboxylation of 6-phosphogluconate. tuscany-diet.netvaia.com

NADPH is a crucial reducing agent in a variety of anabolic (biosynthetic) reactions. numberanalytics.com It provides the necessary electrons for processes such as fatty acid synthesis, cholesterol synthesis, and the synthesis of certain amino acids and deoxyribonucleotides. nih.govnumberanalytics.comontosight.ai Furthermore, NADPH plays a critical role in protecting cells from oxidative stress by regenerating the reduced form of glutathione (B108866), a major antioxidant. numberanalytics.com

Implications for Nucleotide and Aromatic Amino Acid Biosynthesis

The pentose phosphate pathway is the primary source for the synthesis of ribose-5-phosphate (B1218738), a five-carbon sugar that is an essential component of nucleotides (the building blocks of DNA and RNA), as well as coenzymes such as ATP, NAD+, and Coenzyme A. wikipedia.orgvt.edunumberanalytics.com The ribose-5-phosphate is generated from ribulose-5-phosphate, the end product of the oxidative phase of the PPP. nih.gov

Furthermore, the pentose phosphate pathway provides a key precursor for the synthesis of aromatic amino acids. Erythrose-4-phosphate, an intermediate of the non-oxidative branch of the PPP, combines with phosphoenolpyruvate (B93156) from glycolysis to enter the shikimate pathway. nih.govresearchgate.netnih.gov This pathway leads to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan, which are essential for protein synthesis and as precursors for a variety of other important molecules. nih.govresearchgate.netresearchgate.net

Enzymatic Transformations and Catalytic Mechanisms Associated with 6 Phosphoglucono Delta Lactone

Glucose-6-Phosphate Dehydrogenase (G6PD) Catalysis and 6-Phosphoglucono-delta-lactone Formation

The initial and rate-limiting step of the pentose (B10789219) phosphate (B84403) pathway is the oxidation of glucose-6-phosphate to 6-phosphoglucono-delta-lactone, a reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PD). nih.govontosight.ai This enzyme is ubiquitously expressed and plays a critical role in cellular redox balance. nih.gov

Reaction Mechanism and Enzyme Kinetics

The catalytic mechanism of G6PD involves the transfer of a hydride ion from the C1 position of glucose-6-phosphate to NADP+, forming NADPH and the intramolecular ester, 6-phosphoglucono-delta-lactone. Studies on G6PD from various sources, including pig liver and human erythrocytes, suggest an ordered sequential Bi-Bi mechanism where NADP+ is the first substrate to bind to the enzyme, and NADPH is the last product to be released. creative-enzymes.com

The kinetic properties of G6PD have been extensively studied across different species and tissues, revealing variations in substrate affinity and catalytic efficiency. The Michaelis constant (Km) for glucose-6-phosphate (G6P) and NADP+ reflects the concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing insights into the enzyme's affinity for its substrates under different physiological conditions. For instance, human placental G6PD exhibits a Km of 40 ± 8 µM for G6P and 20 ± 10 µM for NADP+. nih.gov In contrast, the enzyme from Helicobacter pylori has a Km of 75.0 µM for G6P and 12.8 µM for NADP+. mdpi.com

The catalytic efficiency of the enzyme, often expressed as kcat/Km, highlights its substrate specificity. Human placental G6PD, for example, shows a high catalytic efficiency for G6P (7.4 x 106 M-1s-1). nih.gov The enzyme can also utilize other substrates, such as 2-deoxyglucose-6-phosphate and galactose-6-phosphate, albeit with significantly lower efficiencies. nih.gov

| Enzyme Source | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Human Placenta | Glucose-6-Phosphate | 40 ± 8 | - | - | 7.4 x 106 | nih.gov |

| Human Placenta | NADP+ | 20 ± 10 | - | - | 1.48 x 107 | nih.gov |

| Human Placenta | 2-Deoxyglucose-6-Phosphate | 870 ± 60 | - | - | 4.89 x 104 | nih.gov |

| Human Placenta | Galactose-6-Phosphate | 10,000 ± 2,000 | - | - | 1.57 x 104 | nih.gov |

| Escherichia coli | Glucose-6-Phosphate | 220 | - | 32.5 | - | harvard.edu |

| Escherichia coli | NADP+ | 130 | - | - | - | harvard.edu |

| Helicobacter pylori | Glucose-6-Phosphate | 75.0 | - | 70 | - | mdpi.com |

| Helicobacter pylori | NADP+ | 12.8 | - | - | - | mdpi.com |

| Rat Liver (Periportal) | Glucose-6-Phosphate | 170 ± 70 | 4.48 ± 1.03 µmol H₂ cm⁻³ min⁻¹ | - | - | nih.gov |

| Rat Liver (Pericentral) | Glucose-6-Phosphate | 150 ± 130 | 3.47 ± 0.78 µmol H₂ cm⁻³ min⁻¹ | - | - | nih.gov |

| Pediatric Patients with Favism | Glucose-6-Phosphate | 3,330 | 0.263 IU/ml | - | - | researchgate.net |

| Pediatric Patients with Favism (Control) | Glucose-6-Phosphate | 142 | 79.36 UI/ml | - | - | researchgate.net |

Structural Aspects of G6PD Interaction with Substrates

The three-dimensional structure of G6PD reveals a distinct binding pocket for its substrate, glucose-6-phosphate, and the cofactor, NADP+. iucr.org The active human G6PD enzyme exists as a dimer or tetramer. nih.gov Each monomer contains a substrate-binding site and two NADP+ binding sites: a catalytic site and a structural site. The binding of NADP+ to the structural site is crucial for the stability of the enzyme. iucr.org

Structural studies of human G6PD have elucidated the key amino acid residues involved in substrate recognition and catalysis. The substrate, G6P, binds in a pocket between the two domains of the enzyme monomer. iucr.org A conserved lysine (B10760008) residue is essential for the catalytic activity and is found in G6PD from bacteria to mammals. ebi.ac.uk In Kluyveromyces lactis G6PD, Lys153 has been identified as playing a significant role in G6P recognition. nih.gov The interaction between the enzyme and its substrates is stabilized by a network of hydrogen bonds. nih.gov

6-Phosphogluconolactonase (6PGL) Activity and Hydrolysis of 6-Phosphoglucono-delta-lactone

The second step in the oxidative pentose phosphate pathway is the hydrolysis of 6-phosphoglucono-delta-lactone to 6-phosphogluconate, a reaction catalyzed by the enzyme 6-phosphogluconolactonase (6PGL). creative-enzymes.comwikipedia.org This cytosolic enzyme is found in all organisms and ensures the unidirectional flow of the pathway. creative-enzymes.com

Enzymatic Hydrolysis Mechanism

The hydrolysis of 6-phosphoglucono-delta-lactone by 6PGL is a highly specific and efficient process. The proposed mechanism involves a proton transfer to the O5 ring oxygen of the lactone, which is initiated by the attack of a hydroxide (B78521) ion at the C5 ester. creative-enzymes.comwikipedia.org This leads to the formation of a tetrahedral intermediate. The subsequent elimination of the ester linkage is facilitated by the donation of a proton from a histidine residue within the active site of the enzyme. creative-enzymes.comwikipedia.org Computational studies have suggested a mechanism involving two water molecules in the hydrolysis reaction. nih.gov

The structure of 6PGL from Homo sapiens is a monomer of approximately 30 kDa, characterized by an α/β hydrolase fold. creative-enzymes.comwikipedia.org The active site residues are located on the loops of the α-helices. creative-enzymes.com

Kinetic Characterization of 6PGL

Kinetic studies of 6PGL have been conducted to understand its efficiency and substrate specificity. The enzyme exhibits a high affinity for its substrate, 6-phosphoglucono-delta-lactone. For instance, the Km of 6PGL from bass liver for its substrate was determined to be 90 µM. nih.gov In hemolysates, the hydrolysis of 6-phosphogluconolactone follows first-order kinetics, indicating that the Michaelis constant is significantly higher than the substrate concentrations used in those studies (greater than 0.30 mmol l-1). nih.gov

| Enzyme Source | Substrate | Km (µM) | Reference |

| Bass Liver | 6-Phosphoglucono-delta-lactone | 90 | nih.gov |

| Human Hemolysates | 6-Phosphoglucono-delta-lactone | > 300 | nih.gov |

Significance of 6PGL in Preventing Accumulation of Lactone

A critical function of 6PGL is to prevent the accumulation of 6-phosphoglucono-delta-lactone within the cell. The delta-isomer of 6-phosphogluconolactone is the exclusive product of the G6PD-catalyzed reaction. wikipedia.org If this lactone is allowed to accumulate, it can undergo a spontaneous intramolecular rearrangement to form the more stable gamma-isomer. wikipedia.orgnih.gov This gamma-form is not a substrate for 6PGL and represents a dead-end product, effectively wasting the glucose resources that entered the pentose phosphate pathway. wikipedia.orgnih.gov

By rapidly hydrolyzing the delta-isomer, 6PGL ensures that the metabolic flux continues efficiently through the oxidative phase of the PPP. wikipedia.org Furthermore, 6-phosphoglucono-delta-lactone is a reactive electrophile that can non-enzymatically react with intracellular nucleophiles, potentially leading to cellular toxicity. wikipedia.org The efficient catalysis by 6PGL mitigates this risk by keeping the intracellular concentration of the lactone low. wikipedia.org Therefore, the activity of 6-phosphogluconolactonase is not only crucial for the proper functioning of the pentose phosphate pathway but also serves as a vital cellular housekeeping function. researchgate.net

Regulatory Mechanisms of Enzymes Processing 6-Phosphoglucono-delta-lactone

The metabolic fate of 6-phosphoglucono-delta-lactone is intrinsically linked to the pentose phosphate pathway (PPP), where it serves as a key intermediate. The enzymes responsible for its formation and subsequent hydrolysis are subject to sophisticated regulatory mechanisms that ensure cellular needs for NADPH and biosynthetic precursors are met. The primary enzymes involved are glucose-6-phosphate dehydrogenase (G6PD), which produces 6-phosphoglucono-delta-lactone, and 6-phosphogluconolactonase (6PGL), which hydrolyzes it. The regulation of these enzymes is critical for controlling the flux through the oxidative phase of the PPP.

The activity of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway, is tightly controlled by several mechanisms. wikipedia.orgnih.gov This regulation is pivotal as it dictates the entry of glucose-6-phosphate into the pathway, thereby controlling the production of both 6-phosphoglucono-delta-lactone and NADPH. wikipedia.orgekb.eg

One of the most significant regulatory controls is feedback inhibition by its own product, NADPH. wikipedia.orglibretexts.org The ratio of NADPH to its oxidized form, NADP+, is a critical determinant of G6PD activity. wikipedia.orgekb.eg In most tissues engaged in biosynthesis, the cytosolic NADPH/NADP+ ratio is high (approximately 100/1), which keeps G6PD activity low. wikipedia.org When NADPH is consumed in reductive biosynthesis (like fatty acid synthesis) or antioxidant defense, the NADP+ level rises, which in turn stimulates G6PD activity to replenish the NADPH pool. wikipedia.orgekb.egyoutube.com Conversely, high concentrations of NADPH competitively inhibit the enzyme, thus preventing an overproduction of reducing equivalents. libretexts.orgyoutube.com

Allosteric regulation also plays a role. ATP, the cell's main energy currency, can act as an inhibitor of G6PD, competing with the substrate glucose-6-phosphate. pnas.org This provides a mechanism to divert glucose-6-phosphate towards glycolysis when cellular energy (ATP) levels are high, and biosynthetic needs (NADPH) are low.

Furthermore, G6PD is regulated by post-translational modifications . Acetylation of a conserved residue, lysine 403 (Lys403), renders the enzyme inactive by preventing the formation of active dimers and hindering NADP+ binding. wikipedia.org This acetylation is reversible; the enzyme SIRT2, a deacetylase, can remove the acetyl group in response to oxidative stress, thereby activating G6PD and stimulating the PPP to produce more NADPH for antioxidant defense. wikipedia.org Other post-translational modifications, including phosphorylation, glycosylation, and ubiquitination, have also been identified as regulatory mechanisms. frontiersin.org

Transcriptional control adds another layer of regulation. The expression of the G6PD gene can be induced by various factors, including the transcription factor hypoxia-inducible factor 1 (HIF1) and high levels of cytosolic sugars. wikipedia.orgekb.eg This ensures that enzyme levels are adjusted to meet long-term metabolic demands.

Table 1: Regulatory Mechanisms of Glucose-6-Phosphate Dehydrogenase (G6PD)

| Regulator | Type of Regulation | Effect on G6PD Activity | Cellular Condition |

| NADP+ | Substrate Availability | Stimulation | High demand for NADPH (e.g., biosynthesis, oxidative stress) |

| NADPH | Feedback Inhibition | Inhibition | High cellular NADPH levels, low biosynthetic demand |

| Glucose-6-Phosphate | Substrate Availability | Stimulation | High influx of glucose into the cell |

| ATP | Allosteric Inhibition | Inhibition | High cellular energy charge |

| Acetylation (on Lys403) | Post-Translational Modification | Inhibition | Basal metabolic state |

| SIRT2-mediated Deacetylation | Post-Translational Modification | Activation | Response to extracellular oxidative stimuli |

| HIF1 | Transcriptional Control | Upregulation | Hypoxic conditions |

The second enzyme, 6-Phosphogluconolactonase (6PGL), catalyzes the hydrolysis of the lactone ring of 6-phosphoglucono-delta-lactone to form 6-phosphogluconate. ontosight.aiwikipedia.org While G6PD is the primary site of regulation for the PPP flux, the action of 6PGL is crucial for the pathway's efficiency. researchgate.netbiologyinsights.com The lactone intermediate is chemically unstable and can undergo spontaneous hydrolysis. researchgate.net However, this non-enzymatic reaction is not efficient enough to support the required metabolic flux for cell growth. researchgate.net

The primary function of 6PGL is to rapidly and specifically catalyze the hydrolysis of the δ-isomer of 6-phosphogluconolactone. wikipedia.orgcreative-enzymes.com This prevents the accumulation of the lactone, which can be toxic to the cell through non-specific reactions with intracellular nucleophiles. wikipedia.org Efficient hydrolysis ensures that the flow of metabolites continues smoothly through the oxidative phase of the PPP. biologyinsights.com

Direct allosteric or feedback regulation of 6PGL is not as well-defined as that for G6PD. biologyinsights.com Regulation appears to occur primarily at the level of enzyme expression . Studies have shown that the expression of the PGLS gene, which encodes for 6PGL, is critical. For example, in certain types of cancer like hepatocellular carcinoma, elevated PGLS expression has been observed and correlated with poor prognosis, suggesting that maintaining a high flux through the PPP is advantageous for cancer cell proliferation. nih.gov This implies that transcriptional and translational controls are the key mechanisms governing 6PGL activity to meet cellular demands.

Table 2: Regulatory Mechanisms of 6-Phosphogluconolactonase (6PGL)

| Regulatory Aspect | Mechanism | Effect on Pathway | Significance |

| Enzymatic Catalysis | Hydrolysis of Lactone | Ensures efficient flux | Prevents accumulation of toxic lactone intermediate and overcomes slow spontaneous hydrolysis. wikipedia.orgresearchgate.net |

| Gene Expression (PGLS) | Transcriptional/Translational Control | Modulates enzyme availability | Enzyme levels are adjusted to meet long-term metabolic needs, with altered expression seen in disease states. nih.gov |

Methodological Approaches Utilizing 6 Phosphoglucono Delta Lactone 13c6 in Metabolic Tracing

Experimental Design for Stable Isotope Tracing with 6-Phosphoglucono-delta-lactone-13C6

The design of a ¹³C tracing experiment is fundamental to obtaining meaningful and precise flux data. It involves the careful selection of isotopic tracers, the duration of labeling, and the biological system under investigation. nih.gov While direct administration of 6-Phosphoglucono-delta-lactone-13C6 is uncommon due to its instability, its formation from upstream tracers like [U-¹³C₆]glucose is a standard method to probe the pentose (B10789219) phosphate (B84403) pathway. researchgate.netmdpi.com

Cell culture systems provide a controlled environment for studying metabolic pathways. A typical experimental workflow involves culturing cells in a medium where a standard nutrient, such as glucose, is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]glucose). ucla.edu

Reaching Isotopic Steady State : The duration of labeling is a critical parameter. For pathways like glycolysis and the pentose phosphate pathway, metabolites can reach an isotopic steady state, where the isotopic enrichment of intermediates remains constant, within minutes to a few hours. ucla.edubiorxiv.org It is crucial to establish this steady state to accurately model metabolic fluxes. researchgate.net

Cell Culture Conditions : Cells are typically seeded in multi-well plates and allowed to adhere overnight. ucla.edu The standard medium is then replaced with a specially formulated medium containing the ¹³C-labeled tracer. For instance, when using [¹³C₆]glucose, a glucose-free medium is supplemented with the tracer, and dialyzed fetal bovine serum is often used to avoid interference from unlabeled glucose present in standard serum. ucla.edu

Metabolite Extraction : After the desired incubation period, metabolism is rapidly quenched, and intracellular metabolites are extracted. This is often achieved by using cold solvent mixtures, such as 80% methanol, followed by centrifugation to separate the extract from cell debris. ucla.edu The resulting supernatant contains the labeled metabolites, including 6-Phosphoglucono-delta-lactone-¹³C₆, ready for analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is another metabolic labeling technique, though it is primarily used for quantitative proteomics by labeling the peptide backbone. nih.govchempep.com However, the principles of metabolic labeling are shared with ¹³C tracing of small molecules.

In vivo studies, typically in rodent models, offer insights into metabolic fluxes within the complex environment of a whole organism. nih.gov These experiments allow for the investigation of inter-organ metabolic relationships and the impact of systemic physiological changes.

Tracer Administration : In animal models, such as mice, stable isotope tracers are often administered via intravenous infusion to achieve and maintain a steady-state enrichment of metabolites in the plasma and tissues. nih.gov For example, ¹³C-labeled glucose or lactate (B86563) can be infused to trace their metabolic fate in organs like the liver and heart. nih.govresearchgate.net

Tissue Harvesting and Analysis : At the end of the infusion period, tissues are rapidly harvested and flash-frozen to halt metabolic activity. nih.gov Metabolites are then extracted from the tissue homogenates. Plasma samples are also collected and deproteinized for analysis. nih.gov This allows for the measurement of ¹³C enrichment in metabolites like 6-phosphogluconolactone and its downstream products in specific organs. nih.govresearchgate.net

Modeling Complexity : In vivo flux analysis is more complex than in cell culture due to factors like metabolite exchange between different tissues and tracer recycling. nih.gov For instance, ¹³C labels from an infused tracer can be incorporated into metabolites in one organ, released into circulation, and then taken up and metabolized by another organ. nih.gov

Analytical Techniques for Detection and Quantification of ¹³C-Enrichment

The accurate measurement of ¹³C enrichment in metabolites is the cornerstone of metabolic flux analysis. Several powerful analytical techniques are employed for this purpose, each offering distinct advantages.

GC-MS is a widely used technique for the analysis of ¹³C labeling patterns in central carbon metabolism. shimadzu.com It is particularly effective for separating and detecting various metabolites after chemical derivatization, which makes them volatile enough for gas chromatography.

Derivatization : Polar metabolites like sugar phosphates, including 6-phosphoglucono-delta-lactone, are not directly amenable to GC analysis. They must first be derivatized, commonly through oximation followed by silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA). biorxiv.org This process creates more stable and volatile derivatives.

Fragmentation and Isotopomer Analysis : During mass spectrometry, electron ionization (EI) causes the derivatized molecules to fragment in a predictable manner. shimadzu.com The analysis of the mass-to-charge (m/z) ratios of these fragments provides information about the number of ¹³C atoms in the fragment, known as the mass isotopomer distribution (MID). biorxiv.orgnih.gov This data is crucial for calculating metabolic fluxes. shimadzu.comnih.gov

Table 1: Example GC-MS Fragments for ¹³C-MFA of Sugar Phosphates

| Metabolite Derivative | Fragment Ion | Description | Typical Use in Flux Analysis |

| G6P (EtOx-TMS) | m/z 357 | Fragment containing carbons C1-C4 | Provides labeling information for the upper part of the hexose (B10828440) phosphate molecule. |

| G6P (EtOx-TMS) | m/z 259 | Fragment containing carbons C3-C6 | Offers labeling information on the lower part of the hexose phosphate molecule. |

| R5P (EtOx-TMS) | m/z 307 | Fragment containing carbons C3-C5 | Used to determine labeling in the lower three carbons of pentose phosphates. biorxiv.org |

| Alanine (tBDMS) | [M-57]+ | Fragment from loss of a tert-butyl group | Reflects the labeling pattern of its precursor, pyruvate (B1213749), a key node between glycolysis and the TCA cycle. shimadzu.com |

G6P: Glucose-6-Phosphate; R5P: Ribose-5-Phosphate (B1218738); EtOx-TMS: Ethyloxime-trimethylsilyl; tBDMS: tert-butyldimethylsilyl.

LC-MS is exceptionally well-suited for the analysis of polar and thermally labile metabolites like sugar phosphates, as it typically does not require derivatization. biorxiv.org

Separation : Techniques like anion-exchange chromatography are used to separate highly polar, negatively charged compounds such as 6-phosphoglucono-delta-lactone and other phosphorylated intermediates of glycolysis and the PPP. researchgate.net

Detection and Sensitivity : LC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity. researchgate.net Using techniques like scheduled multiple reaction monitoring (sMRM), it is possible to achieve detection in the femtomole range, allowing for the analysis of low-abundance metabolites. researchgate.net

Application : LC-MS is frequently used to track the fate of ¹³C atoms from labeled glucose into various isotopologues of downstream metabolites. For example, in cells fed [¹³C₆]glucose, LC-MS can quantify the M+6 isotopologue of 6-phosphoglucono-delta-lactone and subsequent products, providing a direct measure of pathway engagement. mdpi.comnih.gov

NMR spectroscopy provides unique information that is often complementary to mass spectrometry. While MS measures the number of heavy isotopes in a molecule or fragment, NMR can determine the specific position of the ¹³C label within the carbon skeleton. researchgate.netutsouthwestern.edu

Positional Isotopomer Analysis : ¹³C NMR spectroscopy can distinguish between different positional isomers (isotopomers). For example, it can differentiate between [1-¹³C]lactate and [3-¹³C]lactate, which provides crucial information for dissecting pathways. utsouthwestern.edu

Pathway Disambiguation : The positional information obtained from NMR is invaluable for resolving fluxes through complex and intersecting pathways. researchgate.netnih.gov For instance, NMR analysis of the ¹³C patterns in products derived from 6-phosphoglucono-delta-lactone can help distinguish between the oxidative and non-oxidative branches of the PPP. nih.gov

Kinetic Studies : A series of one-dimensional ¹³C or ³¹P NMR spectra can be recorded over time to follow the kinetics of enzymatic reactions. This has been used to study the enzymatic and spontaneous hydrolysis of 6-phosphoglucono-delta-lactone, demonstrating that the δ-lactone is the primary product of glucose-6-phosphate dehydrogenase and the specific substrate for 6-phosphogluconolactonase. researchgate.netnih.gov

Table 2: Comparison of Analytical Techniques for ¹³C-Enrichment

| Technique | Principle | Advantages | Limitations | Application for 6-P-δ-lactone-¹³C₆ |

| GC-MS | Separation of volatile derivatives by gas chromatography, followed by mass-based detection and fragmentation. shimadzu.com | High chromatographic resolution; provides rich fragmentation data for isotopomer analysis. biorxiv.org | Requires chemical derivatization for polar metabolites; potential for thermal degradation. | Analysis of ¹³C-labeling patterns after derivatization to infer flux through the oxidative PPP. |

| LC-MS | Separation of compounds in liquid phase, followed by mass-based detection. researchgate.net | Ideal for polar and thermally labile compounds; no derivatization needed; high sensitivity (LC-MS/MS). biorxiv.orgresearchgate.net | Chromatographic resolution can be lower than GC; ion suppression effects can occur. | Direct quantification of ¹³C-labeled 6-P-δ-lactone and other polar intermediates in glycolysis and PPP. nih.gov |

| NMR | Measures the nuclear spin properties of isotopes in a magnetic field. researchgate.net | Provides precise positional information of ¹³C labels (isotopomer analysis); non-destructive. utsouthwestern.edu | Relatively low sensitivity compared to MS; requires higher sample concentrations. | Determining the specific carbon positions labeled in 6-P-δ-lactone and its products to resolve complex pathway fluxes. researchgate.netnih.gov |

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Content

The fundamental principle of IRMS involves the conversion of a sample into a simple gas, such as carbon dioxide (CO₂), through combustion. pnnl.gov This gas is then ionized, and the resulting ions are accelerated through a magnetic field, which separates them based on their mass-to-charge ratio. pnnl.gov For ¹³C analysis, the instrument precisely measures the ratio of ¹³CO₂ to ¹²CO₂, allowing for the determination of the isotopic fingerprint. measurlabs.com

A common setup for this type of analysis is Elemental Analyzer-IRMS (EA-IRMS), where the sample is combusted in an elemental analyzer before the resulting gas is introduced into the mass spectrometer. unime.it This automated system allows for high-throughput analysis of bulk samples. youtube.com

Table 1: Illustrative Research Findings from Bulk Isotopic Analysis with IRMS

| Sample Type | Experimental Condition | Measured Isotope Ratio (δ¹³C) | Interpretation |

| Total Cellular Biomass | Control (Unlabeled) | -25.0‰ | Natural ¹³C abundance baseline. |

| Total Cellular Biomass | Fed with 6-Phosphoglucono-delta-lactone-13C6 | +150.0‰ | Significant incorporation of ¹³C from the tracer into overall cellular components. |

| Purified Protein Fraction | Fed with 6-Phosphoglucono-delta-lactone-13C6 | +85.0‰ | Indicates that carbon from the PPP is utilized for the synthesis of some amino acids. |

| Purified Lipid Fraction | Fed with 6-Phosphoglucono-delta-lactone-13C6 | +40.0‰ | Demonstrates a contribution of PPP-derived carbon to fatty acid synthesis, likely via NADPH. |

Note: The δ¹³C values are hypothetical and for illustrative purposes only.

Data Processing and Isotope Correction Methodologies

The raw data obtained from mass spectrometry-based metabolic tracing experiments, including those utilizing 6-Phosphoglucono-delta-lactone-13C6, are not directly interpretable. They represent a composite of isotopologues derived from the ¹³C tracer and the naturally occurring heavy isotopes of all elements within the metabolite. semanticscholar.orgnih.gov Therefore, rigorous data processing and correction methodologies are essential for accurate quantification of tracer incorporation and subsequent metabolic flux analysis. nih.govuni-regensburg.de

A critical and mandatory step in processing this data is the correction for the natural abundance of stable isotopes. nih.govuni-regensburg.de Carbon, for instance, has a naturally occurring heavy isotope, ¹³C, with an abundance of approximately 1.1%. nih.gov Other elements in metabolites and their derivatives, such as oxygen, hydrogen, nitrogen, and silicon (in derivatized samples), also have stable heavy isotopes. nih.govresearchgate.net Failure to correct for these natural isotopes leads to an overestimation of the mass isotopologue distribution (MID) and can result in significant errors and misinterpretation of metabolic pathway activity. uni-regensburg.dedntb.gov.ua

Several computational algorithms and software tools have been developed to perform this correction. The correction is typically achieved using a matrix-based calculation that considers the chemical formula of the analyte and the known natural isotopic abundances of its constituent elements. nih.govresearchgate.net This process deconvolutes the measured mass spectra into the true fractional enrichment from the isotopic tracer. nih.gov

Key Data Processing and Correction Steps:

Peak Integration and Raw Data Extraction: The first step involves processing the raw mass spectrometry data to identify and integrate the signal intensities for all measured isotopologues of a given metabolite.

Natural Abundance Correction: The integrated intensities are then corrected to remove the contribution of naturally occurring heavy isotopes. This is a crucial step to avoid distorted data. uni-regensburg.de It has been demonstrated that simply subtracting the measured MID of an unlabeled sample from the labeled sample is not a valid correction method. nih.gov Instead, matrix-based algorithms are employed. nih.govresearchgate.net

Tracer Impurity Correction: Labeled substrates like 6-Phosphoglucono-delta-lactone-13C6 are never 100% pure and contain a fraction of unlabeled (¹²C) material. uni-regensburg.de Advanced correction tools can also account for the isotopic purity of the tracer, further refining the accuracy of the final data. uni-regensburg.dedntb.gov.ua

Data Consistency Checks: After correction, the data can be checked for consistency to identify potential errors in measurement or processing. nih.gov

Table 2: Comparison of Isotope Correction Software Tools

| Software Tool | Language | Key Features | Relevant Application |

| IsoCor | Python | Corrects for natural abundance and tracer impurity in MS data. Features a graphical user interface. uni-regensburg.debiorxiv.org | Widely used for correcting mass isotopologue distributions in metabolomics. |

| IsoCorrectoR | R | Corrects for natural abundance and tracer impurity in MS and MS/MS data. Can handle multiple tracer isotopes. uni-regensburg.dedntb.gov.ua | Suitable for complex experiments with multiple isotopic labels. |

| Corna | Python | A flexible package for natural abundance correction that can be integrated into larger data processing pipelines. biorxiv.org | Useful for high-throughput metabolomics workflows. |

| iMS2Flux | Perl | Focuses on the automated processing of MS data from stable isotope labeling experiments for flux analysis. researchgate.net | Streamlines the workflow from raw data to a format usable by flux analysis software. |

The application of these correction methodologies ensures that the final mass isotopologue distributions accurately reflect the metabolic processing of 6-Phosphoglucono-delta-lactone-13C6, providing a solid foundation for the quantitative analysis of pentose phosphate pathway fluxes.

Applications of 6 Phosphoglucono Delta Lactone 13c6 in Metabolic Flux Analysis

Elucidating Carbon Flux Distribution through the Pentose (B10789219) Phosphate (B84403) Pathway

Metabolic flux analysis using 13C-labeled substrates is a cornerstone for understanding the intricate network of biochemical reactions within a cell. nih.govnih.gov The use of specifically labeled compounds, such as those derived from 6-Phosphoglucono-delta-lactone-13C6, allows for a detailed mapping of carbon atom transitions. nih.govjove.com When cells are supplied with a 13C-labeled substrate, the labeled carbons are incorporated into downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through different pathways can be determined. frontiersin.orgnih.gov

The pentose phosphate pathway is a central route for glucose metabolism that runs parallel to glycolysis. asm.org It consists of an oxidative and a non-oxidative branch. The oxidative phase is responsible for producing NADPH and converting glucose-6-phosphate into ribulose-5-phosphate, with the release of CO2. The non-oxidative phase involves a series of reversible reactions that interconvert various sugar phosphates. Tracers like [1,2-¹³C₂]glucose are commonly used to analyze the PPP, as they provide precise estimates for the pathway's fluxes. nih.govresearchgate.net The labeling patterns in metabolites such as lactate (B86563) can reveal the relative activity of glycolysis versus the PPP. nih.gov For instance, glycolysis of [2,3-¹³C₂]glucose produces [1,2-¹³C₂]lactate, while its metabolism through the PPP generates [2,3-¹³C₂]lactate. nih.gov

Quantifying Contribution of Oxidative and Non-Oxidative Branches of PPP

A key application of 13C-MFA is to distinguish and quantify the carbon flow through the oxidative and non-oxidative branches of the pentose phosphate pathway. The choice of isotopic tracer is critical for this purpose. nih.govresearchgate.net For example, using [1-¹³C]glucose can help estimate the flux through the oxidative PPP because the C1 carbon of glucose is lost as CO2 in this branch. nih.gov By comparing the labeling patterns of metabolites derived from different specifically labeled glucose molecules, researchers can calculate the split ratio between glycolysis and the PPP. nih.gov

The non-oxidative PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. These reactions are reversible, making the analysis of fluxes in this part of the pathway particularly challenging. youtube.com Advanced MFA models that account for the reversibility of these reactions are necessary for accurate quantification. nih.govresearchgate.net The use of multiple tracers in parallel experiments can provide more robust data and improve the precision of flux estimations within the complex network of the PPP and glycolysis. nih.govbiorxiv.org

Table 1: Research Findings on PPP Flux Quantification

| Organism/Cell Type | Tracer(s) Used | Key Finding | Reference |

| Penicillium chrysogenum | Unlabeled glucose and [U-¹³C]gluconate | Developed a new method for accurately determining the PPP split ratio. | asm.org |

| Human granulocytes | [1,2-¹³C]glucose, [U-¹³C]glucose, [4,5,6-¹³C]glucose | Phagocytic stimulation reverses the direction of non-oxidative PPP net fluxes. | nih.gov |

| Escherichia coli | [1-¹³C] glucose | Determined that the oxidative pentose phosphate pathway is active. | jove.com |

| Cerebellar granule neurons | [1,2-¹³C₂]glucose | Found a high proportion of glucose utilized by the pentose cycle. | nih.gov |

Assessing NADPH Production Rates and Utilization

The primary role of the oxidative branch of the PPP is the production of NADPH, a crucial reducing equivalent for various biosynthetic reactions and for combating oxidative stress. youtube.com 13C-MFA can be used to indirectly estimate NADPH production by quantifying the flux through the oxidative PPP. This information is vital for understanding the cell's redox state and its capacity for anabolic processes.

In a study on Escherichia coli, 13C-MFA was employed to identify bottlenecks in the bioconversion of glycerol (B35011) to acetol. nih.gov The analysis, combined with measurements of intracellular pyridine (B92270) nucleotide pools, revealed that engineering NADPH regeneration was a promising strategy to improve production. nih.gov By overexpressing genes involved in NADPH production, the researchers were able to significantly increase the acetol titer, demonstrating the direct link between PPP flux, NADPH availability, and metabolic engineering success. nih.gov

Investigating Pentose Phosphate Pathway Activity in Specific Physiological States (non-human)

The activity of the pentose phosphate pathway can vary significantly depending on the physiological state of the organism and its metabolic demands. 13C-MFA is an invaluable tool for studying these variations in non-human model systems.

For example, in the filamentous fungus Penicillium chrysogenum, a producer of the antibiotic penicillin, a novel method using a gluconate tracer was developed to accurately determine the PPP split ratio. asm.org This is crucial for optimizing fermentation processes where the precursor for penicillin biosynthesis, valine, is derived from pyruvate (B1213749), a product of glycolysis.

In another study, the metabolic adjustments in human granulocytes during phagocytosis were investigated using a suite of ¹³C-labeled glucose tracers. nih.gov The results showed a remarkable reversal in the net flux of the non-oxidative PPP, shifting from ribose-5-phosphate (B1218738) biosynthesis towards glycolytic pathways to support the high energy demands of engulfing pathogens. nih.gov

Furthermore, research on the bacterium Bacillus megaterium utilized U-¹³C₆-glucose to elucidate pathways involving PPP metabolism. semanticscholar.org In yeast, 6-¹³C-glucose was used to uncover an alternative mechanism of riboneogenesis to balance redox needs and biosynthesis. semanticscholar.org

Tracing Intermediary Carbon Flow to Other Central Metabolic Pathways

The intermediates of the pentose phosphate pathway are not confined to the PPP itself; they can be channeled into other central metabolic pathways, including glycolysis, gluconeogenesis, and the synthesis of amino acids and nucleotides. youtube.com 6-Phosphoglucono-delta-lactone-13C6 and other labeled compounds allow researchers to trace the fate of these carbon skeletons.

For instance, Fructose-6-phosphate (B1210287) and Glyceraldehyde-3-phosphate, two key intermediates of the non-oxidative PPP, can re-enter the glycolytic pathway. youtube.com By analyzing the labeling patterns of glycolytic end-products like lactate or pyruvate, the contribution of the PPP to glycolysis can be quantified. nih.govnih.gov This is particularly important in cancer cells, which often exhibit a high rate of glycolysis and significant PPP activity. nih.gov

Moreover, the ribose-5-phosphate produced in the PPP is the precursor for nucleotide biosynthesis. Tracing the incorporation of ¹³C from labeled glucose into the ribose moiety of nucleotides provides a direct measure of the flux towards this essential anabolic pathway.

Advanced Research Topics and Conceptual Frameworks in 6 Phosphoglucono Delta Lactone 13c6 Studies

Dynamic Isotope Tracing for Time-Resolved Flux Analysis

Dynamic isotope tracing with 6-Phosphoglucono-delta-lactone-13C6 allows for the time-resolved analysis of metabolic fluxes, offering a detailed view of how metabolic pathways adapt to changing conditions. By introducing the 13C-labeled compound and monitoring the time-dependent incorporation of the isotope into downstream metabolites, researchers can quantify the rates of metabolic reactions in vivo. 13cflux.net

This technique is particularly valuable for studying the non-oxidative pentose (B10789219) phosphate (B84403) pathway. For instance, studies in human erythrocytes have used 13C-labeled glucose 6-phosphate, which is converted to 6-phosphoglucono-delta-lactone, to investigate isotopic exchange reactions. nih.govnih.govcapes.gov.br The formation of various isotopomers (molecules with the same number of each isotopic atom but differing in their positions) of glucose 6-phosphate can be detected using techniques like 13C double-quantum filtered correlation spectroscopy (DQF-COSY). nih.govnih.govcapes.gov.br This provides a detailed picture of the reversible reactions within the PPP.

The data gathered from these time-course experiments can be used to refine and validate computational models of metabolic pathways. nih.govnih.gov Such models can then be used to simulate metabolic behavior under various physiological and pathological conditions.

Integration of 6-Phosphoglucono-delta-lactone-13C6 Tracing with Multi-Omics Data (e.g., transcriptomics, proteomics)

To gain a more comprehensive understanding of metabolic regulation, data from 6-Phosphoglucono-delta-lactone-13C6 tracing is increasingly being integrated with other "omics" data, such as transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins). nih.govfrontiersin.orgnih.govresearchgate.netnih.govqiagenbioinformatics.com This multi-omics approach allows researchers to connect changes in metabolic fluxes with changes in gene expression and protein levels, providing a more holistic view of cellular function. nih.govfrontiersin.orgnih.govresearchgate.netnih.govqiagenbioinformatics.com

For example, a study on human CD8+ T cell differentiation combined 13C metabolomics with transcriptomics to identify metabolic checkpoints. nih.govfrontiersin.org This approach revealed that the quiescence of naïve T cells is associated with a suppression of glucose oxidation and low expression of certain glycolytic enzymes. nih.govfrontiersin.org Upon activation, metabolic reprogramming towards aerobic glycolysis and anabolism was observed, coinciding with an upregulation of pathways like the proline cycle for mitochondrial redox shuttling. nih.gov

The integration of these diverse datasets often requires sophisticated computational tools, such as Multi-Omic Factor Analysis (MOFA), which can identify the underlying factors that drive variation across different omics layers. nih.gov This can help to uncover complex regulatory networks and identify key drivers of metabolic phenotypes. nih.gov

Computational Modeling and Flux Balance Analysis Incorporating 13C-Data

Computational modeling is an essential tool for interpreting the complex datasets generated from 13C tracing experiments. nih.govnih.govnih.gov Metabolic flux analysis (MFA) uses a stoichiometric model of metabolic pathways to calculate the rates of intracellular reactions based on the measured uptake and secretion of metabolites and the distribution of 13C isotopes in intracellular metabolites. 13cflux.netnih.gov

Flux Balance Analysis (FBA) is a specific type of constraint-based modeling that predicts steady-state flux distributions in a metabolic network. tue.nlresearchgate.net By incorporating 13C-labeling data, the accuracy and resolution of FBA can be significantly improved, a technique often referred to as 13C-MFA. nih.gov This approach helps to constrain the solution space of possible flux distributions, leading to more precise estimates of metabolic fluxes. nih.gov

For instance, 13C-MFA has been used to study the central carbon metabolism of various organisms, including mycobacteria. plos.org These studies have revealed unusual metabolic pathways and provided insights into how these organisms adapt to different growth conditions. plos.org Furthermore, advancements in computational methods, such as parsimonious 13C MFA (p13CMFA), allow for the integration of other biological data, like gene expression levels, to further refine the predicted flux distributions. nih.gov

Table 1: Research Findings from Computational Modeling and Flux Balance Analysis

| Organism/Cell Type | Key Finding | Reference |

| Human Erythrocytes | 13C NMR and computer simulations were used to model the non-oxidative pentose phosphate pathway, with experimental isotopomer ratios consistent with model simulations. | nih.govnih.gov |

| Mycobacterium bovis BCG | 13C-MFA identified a novel pathway for pyruvate (B1213749) dissimilation, highlighting the role of the glyoxylate (B1226380) shunt and anapleurotic reactions. | plos.org |

| Human CD8+ T cells | Integrated analysis of transcriptomics and 13C metabolomics revealed metabolic checkpoints in glycolysis and the TCA cycle during T cell differentiation. | nih.govfrontiersin.org |

Role of 6-Phosphoglucono-delta-lactone in Redox Homeostasis Assessment

The pentose phosphate pathway plays a crucial role in maintaining cellular redox homeostasis, primarily through the production of NADPH. biorxiv.orgnih.govnih.gov 6-Phosphoglucono-delta-lactone is the initial product of the oxidative branch of the PPP, a key site of NADPH generation. nih.govyoutube.com Therefore, tracing the flux through this step using 6-Phosphoglucono-delta-lactone-13C6 provides a direct measure of the cell's capacity to produce NADPH to counteract oxidative stress. biorxiv.orgnih.gov

Studies have shown that under conditions of oxidative stress, there is often an increased flux through the oxidative PPP to regenerate NADPH. biorxiv.orgnih.gov This NADPH is essential for the function of antioxidant systems, such as the glutathione (B108866) system. nih.gov By using 13C-labeled glucose and monitoring the labeling patterns of PPP intermediates and related metabolites, researchers can quantify the response of the PPP to oxidative challenges. nih.gov

For example, research has demonstrated that mitochondrial oxidative stress leads to a decrease in the mitochondrial NADPH pool, which in turn activates the PPP to maintain NADPH levels. nih.gov This highlights the interconnectedness of cytosolic and mitochondrial redox balance and the central role of the PPP in this process.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Techniques for 6-Phosphoglucono-delta-lactone-13C6 Tracing

The analysis of 6-phosphoglucono-delta-lactone and other PPP intermediates presents challenges due to their rapid turnover, low abundance, and similarities between sugar phosphates. nih.gov To overcome these hurdles, researchers are developing more sensitive and specific analytical methods.

Current and developing techniques include:

Mass Spectrometry (MS): Advanced MS methods, often coupled with liquid chromatography (LC-MS), are crucial for detecting and quantifying isotopically labeled molecules like 6-phosphoglucono-delta-lactone-13C6. nih.govnumberanalytics.com These techniques allow for the determination of labeling patterns in downstream metabolites, which is essential for calculating metabolic fluxes. nih.govcreative-proteomics.com High-resolution instruments like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) can further enhance the identification of metabolites. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for tracing stable isotopes like 13C. numberanalytics.comwikipedia.org It can distinguish between different isotopomers (molecules with the same chemical formula but different isotopic distributions), providing detailed information about metabolic pathways. wikipedia.org

Chemical Derivatization: Tagging metabolites with specific chemical agents can improve their detection and separation. nih.gov For instance, aniline (B41778) tagging has been used for the quantification of PPP metabolites. nih.gov

Dynamic Labeling Experiments: Isotopically nonstationary metabolic flux analysis (INST-MFA) involves measuring the transient labeling of metabolites over time. researchgate.netspringernature.com This approach can provide insights into pathway bottlenecks and metabolite channeling without waiting for the system to reach a steady state. springernature.comnih.gov

| Technique | Principle | Advantages | Challenges |

|---|---|---|---|

| LC-MS | Separates molecules based on their physicochemical properties and then measures their mass-to-charge ratio. | High sensitivity and specificity for quantifying labeled metabolites. nih.govnumberanalytics.com | Discriminating between biosynthesized metabolites and background noise can be difficult. frontiersin.org |

| NMR Spectroscopy | Detects atoms with different gyromagnetic ratios, allowing for the identification of isotopomers. wikipedia.org | Provides detailed information on the positional distribution of isotopes within a molecule. wikipedia.org | Lower sensitivity compared to MS. |

| Chemical Derivatization | Modifies metabolites with a chemical tag to improve their analytical properties. nih.gov | Enhances detection and separation of low-abundance metabolites. nih.gov | The derivatization process can be complex and may introduce artifacts. |

| Dynamic Labeling (INST-MFA) | Measures the rate of isotope incorporation into metabolites over time. researchgate.netspringernature.com | Provides dynamic flux information and can identify pathway bottlenecks. springernature.comnih.gov | Requires rapid sampling and quenching of metabolic activity. nih.gov |

Exploration of Pentose (B10789219) Phosphate (B84403) Pathway Dysregulation in Non-Human Biological Models

Non-human biological models are invaluable for studying the in-vivo consequences of PPP dysregulation. By using 6-phosphoglucono-delta-lactone-13C6 and other tracers in these models, researchers can investigate the role of the PPP in various physiological and pathological states.

Cancer Research: Cancer cells often exhibit altered metabolism, including an upregulated PPP to support proliferation and manage oxidative stress. nih.govnih.gov Studies in mouse models of melanoma have shown increased levels of PPP enzymes and metabolites at metastatic sites. nih.gov

Neurodegenerative Diseases: There is growing evidence for the involvement of metabolic dysfunction and neuroinflammation in conditions like Parkinson's disease. nih.gov Studies in mouse models have shown elevated expression and activity of the rate-limiting PPP enzyme, glucose-6-phosphate dehydrogenase (G6PD), in the substantia nigra. nih.gov

Immune System Function: The PPP is crucial for immune cell function, providing NADPH for the oxidative burst used to kill pathogens. nih.govyoutube.com

Skin Disorders: Activation of the PPP has been observed in psoriatic skin, suggesting its role in supporting cell proliferation and protecting against oxidative stress. researchgate.net

Epilepsy: Research on mouse hippocampal slices suggests a link between PPP inhibition, increased reactive oxygen species (ROS), and epileptiform activity. nih.gov

| Disease/Condition | Non-Human Model | Observed PPP Alteration | Reference |

|---|---|---|---|

| Melanoma Metastasis | Mouse Model | Increased levels of PPP enzymes and metabolites at metastatic sites. | nih.gov |

| Parkinson's Disease | Mouse Model | Elevated G6PD expression and activity in the substantia nigra. | nih.gov |

| Psoriasis | - | Activation of the PPP in psoriatic skin. | researchgate.net |

| Epilepsy | Mouse Hippocampal Slices | Inhibition of PPP linked to increased ROS and epileptiform activity. | nih.gov |

Refinement of Isotopic Labeling Strategies for Enhanced Resolution

The choice of isotopic tracer is critical for the success of metabolic flux analysis. researchgate.net Researchers are continuously refining labeling strategies to improve the resolution and accuracy of flux measurements.

Optimal Tracer Selection: Different tracers provide better resolution for different parts of metabolism. For example, [1,2-¹³C]glucose is commonly used to quantify fluxes in glycolysis and the PPP. nih.govnih.gov Combining data from parallel experiments with different tracers can provide a more comprehensive view of cellular metabolism. nih.gov

Isotopically Nonstationary MFA (INST-MFA): As mentioned earlier, this technique measures the transient labeling of metabolites and can be a powerful tool for precise carbon flux quantification. springernature.comnih.gov

Isotopic Ratio Outlier Analysis (IROA): This LC-MS-based strategy helps to distinguish real compounds from analytical artifacts. frontiersin.org

Multi-labeled Tracers: The use of molecules with multiple isotopic labels, such as D-(1,6-¹³C₂,6,6-²H₂)glucose, can allow for the simultaneous measurement of different metabolic pathways. google.com

Unexplored Roles of 6-Phosphoglucono-delta-lactone in Cellular Signaling or Epigenetics

While 6-phosphoglucono-delta-lactone is primarily known as a metabolic intermediate, there is emerging evidence that metabolic byproducts can have signaling roles.

A recent study reported that γ-6-phosphogluconolactone, a byproduct of the oxidative PPP, can contribute to the activation of AMP-activated protein kinase (AMPK) by inhibiting its upstream phosphatase, PP2A. nih.gov This finding suggests that "dead-end" metabolites may have previously unrecognized functions as signaling molecules. nih.gov Although δ-6-phosphoglucono-delta-lactone and γ-6-phosphogluconolactone can interconvert, the direct signaling role of δ-6-phosphoglucono-delta-lactone, the direct product of the G6PD reaction, remains an area for future investigation. nih.gov

Furthermore, the non-oxidative branch of the PPP has been shown to regulate the function of regulatory T cells by integrating metabolism and epigenetics. researchgate.net This raises the possibility that intermediates of the oxidative PPP, including 6-phosphoglucono-delta-lactone, could also have roles in epigenetic regulation, a frontier that is yet to be explored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.